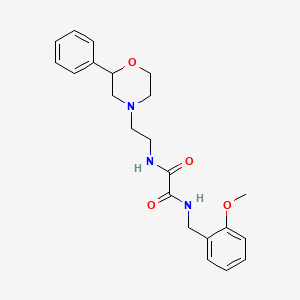
N1-(2-metoxibencilo)-N2-(2-(2-fenilmorfolino)etil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a phenylmorpholino group, and an oxalamide moiety. These structural features contribute to its diverse chemical reactivity and potential utility in different domains.
Aplicaciones Científicas De Investigación
N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be explored for its potential therapeutic properties or as a drug candidate.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxybenzyl Intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with a suitable amine to form the methoxybenzyl intermediate.
Introduction of the Phenylmorpholino Group: The next step involves the reaction of the methoxybenzyl intermediate with 2-(2-phenylmorpholino)ethylamine under appropriate conditions to introduce the phenylmorpholino group.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide moiety, resulting in the formation of N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced analogs.
Mecanismo De Acción
The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl and phenylmorpholino groups may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can play a role in stabilizing the compound and facilitating its binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)acetamide: Similar structure but with an acetamide moiety instead of oxalamide.
N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)urea: Contains a urea group instead of oxalamide.
Uniqueness
N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxybenzyl and phenylmorpholino groups, along with the oxalamide moiety, makes it a versatile compound for various research purposes.
Propiedades
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-10-6-5-9-18(19)15-24-22(27)21(26)23-11-12-25-13-14-29-20(16-25)17-7-3-2-4-8-17/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVMFQJLNCUEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methoxyphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2429505.png)
![N-(3-chlorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2429506.png)
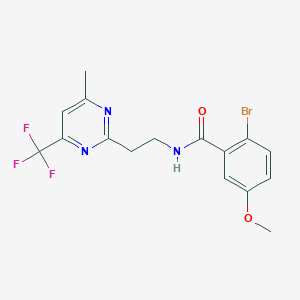
![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2429510.png)
![5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429511.png)
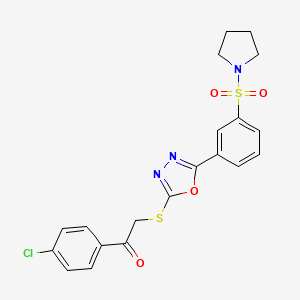
![2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2429513.png)
![(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2429518.png)
![[5-Chloro-2-(2-propynyloxy)phenyl]methanol](/img/structure/B2429519.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2429520.png)
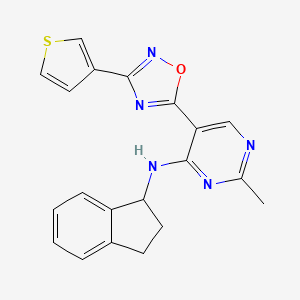
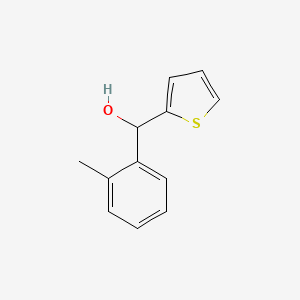
![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B2429525.png)
![3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429527.png)
